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molecular formula Na2 B8443419 Disodium CAS No. 25681-79-2

Disodium

Cat. No. B8443419
M. Wt: 45.9795386 g/mol
InChI Key: QXNVGIXVLWOKEQ-UHFFFAOYSA-N
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Patent
US03941821

Procedure details

To a solution of 250 ml. of anhydrous ethanol and 0.12 moles of sodium sulfite is added 29 g. (0.1 moles) of α, 2'-dichloro-4-biphenylylacetic acid, sodium salt. The reaction mixture is stirred for 15 hours, filtered and the residue worked with ethanol. The filtrate is evaporated to dryness to obtain α-sulfo-2'-chloro-4-biphenylylacetic acid, disodium salt.
Name
α, 2'-dichloro-4-biphenylylacetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.12 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+:6].Cl[CH:8]([C:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[Cl:24])=[CH:14][CH:13]=1)[C:9]([OH:11])=[O:10].[Na]>C(O)C>[S:1]([CH:8]([C:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[Cl:24])=[CH:14][CH:13]=1)[C:9]([OH:11])=[O:10])([OH:4])(=[O:3])=[O:2].[Na:5][Na:6] |f:0.1.2,^1:24|

Inputs

Step One
Name
α, 2'-dichloro-4-biphenylylacetic acid
Quantity
0.1 mol
Type
reactant
Smiles
ClC(C(=O)O)C1=CC=C(C=C1)C1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0.12 mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
S(=O)(=O)(O)C(C(=O)O)C1=CC=C(C=C1)C1=C(C=CC=C1)Cl
Name
Type
product
Smiles
[Na][Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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